molecular formula C18H24ClN3O2 B2669234 N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride CAS No. 1596302-22-5

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride

Cat. No.: B2669234
CAS No.: 1596302-22-5
M. Wt: 349.86
InChI Key: HJXNZHBFEKCSDA-UHFFFAOYSA-N
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Description

Historical Context of Oxazole Derivatives in Scientific Literature

Oxazole derivatives have been a cornerstone of heterocyclic chemistry since their first synthesis in 1876, when 2-methyl oxazole was isolated. The discovery of penicillin during World War I further catalyzed interest in oxazole-containing compounds, as researchers recognized their potential in medicinal applications. The oxazole nucleus, characterized by a five-membered aromatic ring with nitrogen and oxygen atoms at positions 1 and 3, respectively, enables diverse non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with biological targets. Early studies focused on simple analogs like Linezolid and Furazolidone, which demonstrated antibacterial properties. By the 1960s, advances in synthetic methodologies allowed for the systematic exploration of substituted oxazoles, paving the way for structurally complex derivatives such as N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride.

Evolution of Academic Interest in Aminocycloheptyl-Oxazole Compounds

The incorporation of aminocycloheptyl groups into oxazole scaffolds emerged as a strategy to enhance pharmacokinetic properties. The cycloheptyl moiety, with its seven-membered ring, offers conformational flexibility and improved lipid solubility compared to smaller cycloalkyl substituents. This structural feature facilitates better membrane permeability and target engagement, as evidenced by studies on analogous compounds like aleglitazar, a peroxisome proliferator-activated receptor (PPAR) agonist. The addition of a carboxamide group at position 5 of the oxazole ring further augments hydrogen-bonding capabilities, enabling precise interactions with enzymatic active sites. For example, 5-carboxamide-substituted oxazoles have shown enhanced inhibitory activity against kinases and bacterial DNA gyrase in preclinical models.

Research Significance in Heterocyclic Chemistry

Oxazole-carboxamide derivatives occupy a unique niche in heterocyclic chemistry due to their synthetic versatility and bioisosteric potential. The 1,2-oxazole isomer, in particular, exhibits greater metabolic stability than its 1,3-oxazole counterpart, making it a preferred scaffold for drug development. Key advancements include:

  • Green Synthesis Methods : Recent protocols using biocatalysts like natural clays or cyclodextrins have improved the yield of 2,4-disubstituted oxazoles under solvent-free conditions.
  • Cross-Coupling Reactions : Palladium-catalyzed arylation of 4-substituted oxazoles enables the introduction of aromatic groups, as demonstrated in the synthesis of 5-(2-chloroquinolin-3-yl) oxazole derivatives.
  • Computational Design : Molecular docking studies have identified the carboxamide group as critical for binding to targets like fatty acid amide hydrolase (FAAH) and transforming growth factor-β (TGF-β).

Table 1: Key Synthetic Methods for Oxazole-Carboxamide Derivatives

Method Reagents/Catalysts Yield (%) Application Example
Van Leusen Reaction TosMIC, Pd catalysts 65–80 5-Aryloxazole synthesis
Davidson Synthesis Ammonium acetate, GAA 70–85 Purine-substituted oxazoles
Copper-Mediated Cyclization Cu(OTf)₂, diazoketones 60–75 Balsoxin analogs

Contemporary Research Objectives

Current research on N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride focuses on three objectives:

  • Optimizing Synthetic Efficiency : Developing one-pot methodologies to reduce step counts, such as tandem amidoxime cyclization-carboxamide formation.
  • Expanding Biological Targets : Screening against understudied enzymes like LIM kinase and phosphodiesterase 4 (PDE4), which regulate inflammatory pathways.
  • Enhancing Selectivity : Modulating the cycloheptyl group’s steric bulk to minimize off-target interactions, as seen in analogues with truncated cycloalkyl chains.

Positioning within Current Medicinal Chemistry Research

This compound exemplifies the shift toward multifunctional heterocycles in drug discovery. Its design incorporates elements from clinically validated oxazole derivatives:

  • Anticancer Agents : The 3-phenyl group mirrors structural motifs in TGF-β inhibitors like compound OA12927, which block fibrotic signaling.
  • Antimicrobial Scaffolds : The carboxamide moiety is analogous to ND-421, a 1,2,4-oxadiazole antibiotic active against methicillin-resistant Staphylococcus aureus (MRSA).
  • Central Nervous System (CNS) Therapeutics : Similar to MK-4409, a FAAH inhibitor, the aminocycloheptyl group may enhance blood-brain barrier penetration.

Table 2: Structural Comparison with Reference Compounds

Compound Core Structure Target Patent/Study Reference
OA12927 Triazole-oxazole TGF-β US2006/012927
ND-421 1,2,4-Oxadiazole PBP2a (MRSA) US2011/0021531
MK-4409 Oxazole-carboxamide FAAH US2010/024903

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-20-17(22)16-12-15(21-23-16)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXNZHBFEKCSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CC(=NO2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the aminocycloheptyl group. The final step involves the formation of the hydrochloride salt.

    Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Phenyl Group Introduction: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a base.

    Aminocycloheptyl Group Addition: The aminocycloheptyl group can be added through a reductive amination reaction, where a cycloheptanone derivative is reacted with an amine in the presence of a reducing agent.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.

    Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and related heterocyclic carboxamides vary in core heterocycles, substituents, and biological profiles. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes References
N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride 1,2-oxazole Phenyl (C3), cycloheptylaminomethyl (C5) Designed for target binding via lipophilic and aromatic interactions.
N-{[4-(Aminomethyl)-2-fluorophenyl]methyl}-3-cyclobutyl-1,2-oxazole-5-carboxamide hydrochloride 1,2-oxazole Cyclobutyl (C3), fluorophenylaminomethyl (C5) Fluorine enhances electronegativity; cyclobutyl increases steric hindrance.
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-oxazole Dichlorophenyl, methyl groups Chlorine atoms may improve metabolic stability and target affinity.
N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-propen-1-amine hydrochloride 1,2,4-oxadiazole Phenyl, propenylamine Oxadiazole offers metabolic resistance; propenylamine introduces reactivity.
Butalamine Hydrochloride (N,N-dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine) 1,2,4-oxadiazole Dibutyl, phenyl Peripheral vasodilator; dibutyl chains enhance lipophilicity.
N-[(1-aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide hydrochloride 1,2-oxazole Cyclopentyl, cyclohexylaminomethyl Cyclohexyl vs. cycloheptyl alters conformational flexibility.

Key Observations:

Heterocyclic Core Influence :

  • 1,2-Oxazole derivatives (e.g., target compound) prioritize aromatic stacking and hydrogen bonding via the carboxamide group.
  • 1,2,4-Oxadiazole analogs (e.g., Butalamine) exhibit higher metabolic stability due to reduced ring reactivity .

Substituent Effects: Phenyl vs. Halogenated Phenyl: Chlorine or fluorine substituents (e.g., ) enhance electronic effects and binding specificity . Cycloheptyl vs.

Peripheral vasodilation in Butalamine highlights the therapeutic diversity of heterocyclic carboxamides .

Research Implications

The compound’s structural uniqueness positions it as a candidate for oncology or neurology targets, where cycloheptyl groups may modulate kinase or GPCR interactions. Further studies should explore its ADMET profile and comparative efficacy against oxadiazole-based drugs .

Biological Activity

N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide; hydrochloride (CAS Number: 1596302-22-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
Molecular Formula C₁₈H₂₄ClN₃O₂
Molecular Weight 349.9 g/mol
CAS Number 1596302-22-5

The structure includes an oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies indicate that compounds similar to N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide exhibit promising antibacterial and antibiofilm activities. For example, modifications in the oxazole structure have been linked to enhanced antimicrobial profiles against Gram-positive bacteria such as Enterococcus faecium . The presence of specific functional groups in the compound facilitates interactions with bacterial cell walls or enzymes critical for bacterial survival.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Microtubule Dynamics : Similar compounds have been shown to bind to tubulin, disrupting microtubule polymerization, which is crucial for cell division .
  • Intermolecular Hydrogen Bonding : The presence of carbonyl groups and nitrogen atoms allows for hydrogen bonding, enhancing the compound's interaction with biological targets .
  • Structure-Activity Relationships (SAR) : Ongoing studies are evaluating how structural modifications affect biological activity, providing insights into optimizing efficacy and reducing toxicity .

Study 1: Antibacterial Evaluation

A study focused on the antibacterial properties of oxazole derivatives found that certain modifications significantly enhanced activity against E. faecium. The study highlighted that while some derivatives maintained antibacterial effects, others exhibited increased toxicity upon structural transformation .

Study 2: Anticancer Screening

In a screening assay involving various oxazole derivatives against cancer cell lines, compounds similar to N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide demonstrated selective inhibition in leukemia cell lines. The results indicated a correlation between structural features and cytotoxicity profiles .

Q & A

Q. What are the recommended synthetic routes for N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride?

  • Methodological Answer : The synthesis of oxazole-carboxamide derivatives typically involves multi-step reactions. For example, oxazole rings can be constructed via cyclization of β-ketoamides or through 1,3-dipolar cycloaddition reactions. The aminocycloheptylmethyl moiety may be introduced via reductive amination or nucleophilic substitution using 1-aminocycloheptanemethyl precursors. Post-synthetic modifications, such as hydrochlorination, require controlled acidic conditions (e.g., HCl in dioxane) to avoid decomposition . Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
Oxazole formationAcetylene derivatives + Nitrile oxide60–75
Aminocycloheptyl attachment1-Aminocycloheptanemethyl chloride, K₂CO₃, DMF45–50
HydrochlorinationHCl gas in anhydrous EtOH>90

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight ([M+H]⁺ expected). ¹H/¹³C NMR should validate the oxazole ring (δ 8.1–8.3 ppm for oxazole protons) and cycloheptylamine moiety (δ 1.4–2.1 ppm for cycloheptyl CH₂). Elemental analysis (C, H, N, Cl) must align with theoretical values (±0.3%). Stability under storage (−20°C, desiccated) should be monitored via periodic TLC .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Based on structurally similar carboxamides, this compound may exhibit acute oral toxicity (Category 4) and respiratory irritation (H335) . Use NIOSH-approved N95 respirators and nitrile gloves during handling. Engineering controls (fume hoods, HEPA filters) are mandatory for powder processing. Emergency protocols include rinsing eyes with 0.9% saline (15 min) and administering activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphism or ionization state variations . Conduct pH-dependent solubility assays (pH 1–10) with potentiometric titration. Use powder X-ray diffraction (PXRD) to identify crystalline forms. For metastable phases, employ dynamic vapor sorption (DVS) to assess hygroscopicity .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry). For cyclization steps, a factorial design (2³) can optimize parameters: Table 2 : Example DoE for Oxazole Cyclization
FactorLow LevelHigh LevelOptimal Range
Temperature80°C120°C100–110°C
Catalyst Loading5 mol%15 mol%10–12 mol%
Reaction Time4 h8 h6–7 h
Computational modeling (DFT for transition states) can further refine pathways .

Q. How does the cycloheptylamine moiety influence biological activity compared to smaller cyclic amines?

  • Methodological Answer : The seven-membered ring enhances conformational flexibility , potentially improving target binding entropy. Compare IC₅₀ values against cyclopentyl or cyclohexyl analogs in enzyme assays (e.g., kinase inhibition). Use molecular dynamics simulations to analyze ligand-protein interactions. For example, cycloheptyl derivatives may exhibit prolonged residence times in hydrophobic pockets due to reduced steric strain .

Q. What analytical methods detect degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to ICH Q1A(R2) guidelines (40°C/75% RH, 6 months). Use HPLC-DAD-ELSD to track parent compound depletion and HRMS/MS to identify degradants (e.g., oxazole ring-opening products). Quantify hydrochloride loss via ion chromatography. For photostability, employ ICH Q1B light sources (UV/Vis) and monitor λmax shifts .

Data Contradiction Analysis

Q. How to address conflicting reports on metabolic stability in hepatic microsomes?

  • Methodological Answer : Variability may stem from species-specific CYP450 isoforms. Conduct parallel assays in human, rat, and mouse microsomes with NADPH cofactors. Use LC-MS/MS to quantify phase I metabolites (e.g., N-dealkylation products). Confirm enzyme contributions with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Correlate findings with in silico ADMET predictions .

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